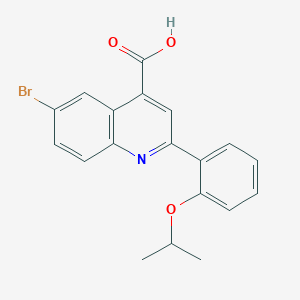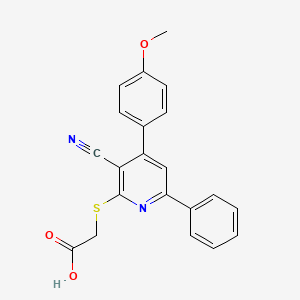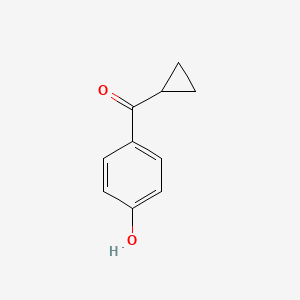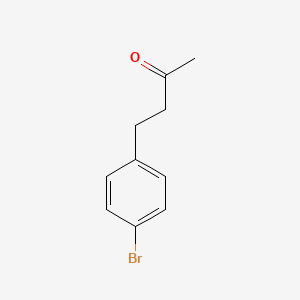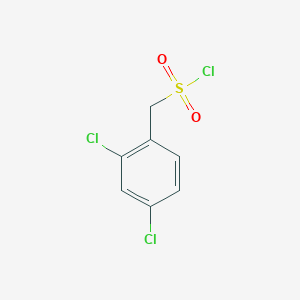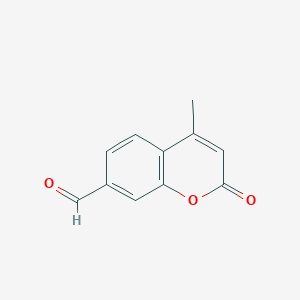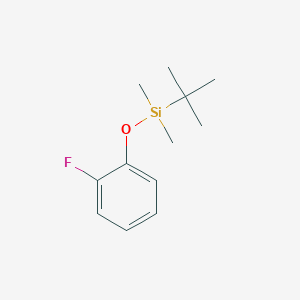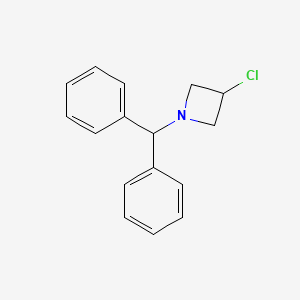![molecular formula C13H12O B1268882 [1,1'-Biphenyl]-3-ylmethanol CAS No. 69605-90-9](/img/structure/B1268882.png)
[1,1'-Biphenyl]-3-ylmethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of [1,1'-Biphenyl]-3-ylmethanol and its derivatives involves various chemical methodologies. For instance, a series of biphenyl-2,2'-diylbis(diarylmethanol)s were efficiently synthesized using an integrated flow microreactor system. These compounds serve as precursors for unsymmetric biphenylic dications, which exhibit unique electrochromic properties with tricolor change and hysteresis (Ishigaki et al., 2011). Furthermore, the synthesis of mono- and disubstituted biphenyl-3-ylmethyl esters showcases the versatility of [1,1'-Biphenyl]-3-ylmethanol derivatives in producing compounds with broad-spectrum activity, including in the context of insecticidal applications (Plummer et al., 1983).
Molecular Structure Analysis
The molecular structure of [1,1'-Biphenyl]-3-ylmethanol derivatives plays a critical role in their chemical behavior and interactions. For instance, the structure of certain [1,1'-Biphenyl]-3-ylmethanol derivatives has been elucidated through NMR spectroscopy and single crystal X-ray diffraction, providing insights into their chemical reactivity and potential applications in various fields, including materials science and coordination chemistry (Kariuki et al., 2022; Deng et al., 2017).
Chemical Reactions and Properties
[1,1'-Biphenyl]-3-ylmethanol and its derivatives participate in a range of chemical reactions, contributing to their diverse properties. For example, they can undergo photocyclization reactions, forming closed-ring forms that exhibit photochromic properties. This reaction pathway demonstrates the potential for developing materials with tunable optical properties for applications in molecular electronics and photonics (Uchida et al., 1990).
Physical Properties Analysis
The physical properties of [1,1'-Biphenyl]-3-ylmethanol derivatives, such as solubility, color, absorbance, and fluorescence, can be significantly influenced by structural modifications. These properties are crucial for their application in spectroscopic studies and material science, providing a basis for the development of novel materials with tailored optical and electronic characteristics (Baskar & Subramanian, 2011).
Applications De Recherche Scientifique
-
Medicine and Healthcare
- Biphenyl compounds are used to develop new drugs, medical treatments, and vaccines . They are also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical devices .
- A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
-
Organic Chemistry
- Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
- They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Safety And Hazards
Propriétés
IUPAC Name |
(3-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUZZTGZDPJWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345302 | |
| Record name | 3-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3-ylmethanol | |
CAS RN |
69605-90-9 | |
| Record name | 3-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

